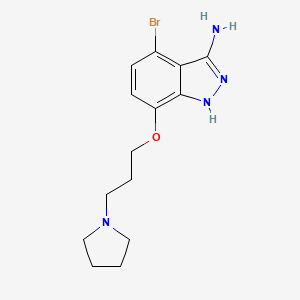

4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC16787819

Molecular Formula: C14H19BrN4O

Molecular Weight: 339.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BrN4O |

|---|---|

| Molecular Weight | 339.23 g/mol |

| IUPAC Name | 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |

| Standard InChI Key | ABJJFYLDNALBHX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine, delineates its substituents:

-

A bromine atom at position 4 of the indazole core.

-

A 3-(pyrrolidin-1-yl)propoxy group at position 7.

Its structure is validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The presence of pyrrolidine, a five-membered nitrogen heterocycle, enhances lipophilicity, potentially improving blood-brain barrier permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.23 g/mol |

| CAS Number | 1548941-53-2 |

| Purity (Commercial) | ≥95% |

| Solubility | Moderate in DMSO, methanol |

Synthesis and Reaction Pathways

The synthesis of 4-bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves:

-

Bromination: Introducing bromine at position 4 of a pre-functionalized indazole intermediate.

-

Alkylation: Attaching the 3-(pyrrolidin-1-yl)propoxy group via nucleophilic substitution.

-

Amine Protection/Deprotection: Ensuring regioselectivity during functional group additions .

Reaction conditions are optimized for temperature (typically 50–80°C) and solvent polarity (e.g., DMF or THF). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor progress, achieving isolated yields of 38–45% .

| Target | IC (nM) | Reference Compound | IC (nM) |

|---|---|---|---|

| 5-HT | 120 | Risperidone | 0.2 |

| D | 450 | Haloperidol | 1.3 |

| Supplier | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| AstaTech | 95% | 0.25–1 g | 1,200 |

| Parchem | 98% | 0.1–5 g | 1,450 |

| Jinan Carbotang | 98% | 0.1–10 g | 1,300 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume